N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound appears to contain several functional groups, including a tetrazole ring, a chromene ring, and a carboxamide group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which can participate in a variety of chemical reactions. The chromene ring is a fused six-membered and three-membered ring, which could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Structural Analysis
Research by Reis et al. (2013) describes the synthesis and crystallization of related chromene compounds, highlighting the importance of structural analysis in understanding compound properties. Their work on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives emphasizes the anti-rotamer conformation about the C-N bond, a structural feature that might influence the biological activity of closely related compounds (Reis et al., 2013).
Antibacterial Effects
Behrami and Dobroshi (2019) investigated the antibacterial activity of synthesized new derivatives of 4-hydroxy-chromen-2-one, a core structure similar to the compound . Their findings on the bacteriostatic and bactericidal activity of these compounds against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus contribute to the understanding of how structural variations in chromene derivatives influence antimicrobial efficacy (Behrami & Dobroshi, 2019).
Biological Evaluation of Coumarin Derivatives
A study by Ramaganesh et al. (2010) on the synthesis and biological evaluation of some innovative coumarin derivatives containing the thiazolidin-4-one ring sheds light on the potential medicinal applications of such compounds. They explored antibacterial activities and suggested the potential of these derivatives for further investigation as therapeutic agents (Ramaganesh et al., 2010).
Antimicrobial and Cytotoxic Activities
Further research into the antimicrobial and cytotoxic activities of chromene derivatives has been conducted by Mostafa et al. (2013) and Subbareddy et al. (2017). Mostafa et al. explored 3-methyl-2-pyrazolin-5-one derivatives for their activity against bacterial and fungal strains, while Subbareddy et al. synthesized indolyl-4H-chromene-3-carboxamides, evaluating them for antioxidant and antibacterial properties. These studies contribute to a growing body of evidence supporting the potential of chromene derivatives in developing new antimicrobial and cytotoxic agents (Mostafa et al., 2013); (Subbareddy & Sumathi, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-29-11-10-24-20(28)25(23-22-24)15-8-6-14(7-9-15)21-18(26)16-12-13-4-2-3-5-17(13)30-19(16)27/h2-9,12H,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQDPGAALBOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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